molecular formula C10H15N3O2 B8495830 6-methoxy-2-morpholin-4-ylpyridin-3-amine

6-methoxy-2-morpholin-4-ylpyridin-3-amine

Cat. No. B8495830
M. Wt: 209.24 g/mol
InChI Key: GGHRDFSPEIUMRO-UHFFFAOYSA-N
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Patent
US06916345B2

Procedure details

6.19 g (0.026 mol) of the product 4-(6-methoxy-3-nitropyrid-2-yl)morpholine synthesized according to the above procedure, 50 ml of ethanol, 20 ml of cyclohexene and 2 g of palladium-on-charcoal were placed in a fully equipped round-bottomed flask.
[Compound]
Name
product
Quantity
6.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[C:6]([N+:15]([O-])=O)=[CH:5][CH:4]=1.C1CCCCC=1>[Pd].C(O)C>[CH3:1][O:2][C:3]1[N:8]=[C:7]([N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)[C:6]([NH2:15])=[CH:5][CH:4]=1

Inputs

Step One
Name
product
Quantity
6.19 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(=N1)N1CCOCC1)[N+](=O)[O-]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C1=CCCCC1
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=N1)N1CCOCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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